tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate
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Overview
Description
tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-oxocyclohex-2-en-1-yl group. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-oxocyclohex-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block in the synthesis of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 4-oxocyclohex-2-en-1-yl group.
tert-Butyl (4-oxocyclopent-2-en-1-yl)carbamate: Similar but with a cyclopentene ring instead of a cyclohexene ring.
Uniqueness: tert-Butyl (4-oxocyclohex-2-en-1-yl)carbamate is unique due to the presence of the 4-oxocyclohex-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
tert-butyl N-(4-oxocyclohex-2-en-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAMBGGFAOFTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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